3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)-
Descripción
IUPAC Nomenclature and Stereochemical Configuration
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3S,4R,6S)-4-ethyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol . This nomenclature reflects its stereochemical configuration, where the piperidine ring is substituted at positions 1, 3, 4, and 6. The stereodescriptors alpha (α) and beta (β) denote the spatial orientation of hydroxyl groups at positions 3 and 4 relative to the ring’s plane.
Key stereochemical features include:
- C3 : The hydroxyl group occupies an axial (alpha) position.
- C4 : The hydroxyl group is equatorial (beta), while the ethyl substituent is axial.
- C6 : The phenyl group adopts an equatorial orientation to minimize steric strain.
The absolute configuration is further defined by the Cahn-Ingold-Prelog priorities, as evidenced by the InChI string:InChI=1S/C15H23NO2/c1-4-15(18)10-13(12-8-6-5-7-9-12)16(3)11-14(15,2)17/h5-9,13,17-18H,4,10-11H2,1-3H3/t13-,14-,15+/m0/s1.
This string confirms the S configuration at C3 and C6 and the R configuration at C4.
Molecular Geometry and Conformational Analysis
The molecular formula C15H23NO2 corresponds to a molar mass of 249.35 g/mol . The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the C3 hydroxyl and the C4 hydroxyl groups. Substituents influence ring puckering as follows:
| Substituent | Position | Spatial Orientation | Effect on Conformation |
|---|---|---|---|
| Phenyl | C6 | Equatorial | Minimizes steric hindrance with C1 methyl |
| Ethyl | C4 | Axial | Introduces minor 1,3-diaxial strain |
| Methyl (C1, C3) | C1, C3 | Axial (C1), Equatorial (C3) | Stabilizes chair form via van der Waals interactions |
The SMILES notation CC[C@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O highlights the connectivity and stereochemistry. Density functional theory (DFT) calculations predict a dihedral angle of 54.7° between the phenyl ring and the piperidine plane, optimizing π-π stacking potential in crystalline states.
Comparative Analysis of Piperidinediol Derivatives
The structural uniqueness of this compound becomes evident when compared to other piperidinediol derivatives:
Table 1: Structural Comparisons of Selected Piperidinediol Derivatives
Key Observations:
- Substituent Effects on Solubility : The phenyl group in the target compound reduces aqueous solubility compared to the hydrochlorinated derivative.
- Stereochemical Rigidity : The (3S,4R,6S) configuration imposes greater conformational restriction than unsubstituted analogs, as evidenced by reduced ring-flipping dynamics.
- Synthetic Accessibility : Unlike trisubstituted derivatives requiring multi-step synthesis, the target compound can be synthesized via direct alkylation of piperidin-4-one precursors.
Role of Aromatic Substituents
The 6-phenyl group distinguishes this compound from simpler piperidinediols. Comparative NMR studies reveal that electron-donating groups (e.g., phenyl) at C6 deshield adjacent protons by 0.3–0.5 ppm due to ring-current effects. This contrasts with 3,4-dimethyl analogs, where steric effects dominate.
Propiedades
Número CAS |
85866-53-1 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
(3S,4R,6S)-4-ethyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H23NO2/c1-4-15(18)10-13(12-8-6-5-7-9-12)16(3)11-14(15,2)17/h5-9,13,17-18H,4,10-11H2,1-3H3/t13-,14-,15+/m0/s1 |
Clave InChI |
ZMJIRVJCHYCCPR-SOUVJXGZSA-N |
SMILES isomérico |
CC[C@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O |
SMILES canónico |
CCC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,4-Piperidinediol, 1,3-dimetil-4-etil-6-fenil-, (3-alfa,4-alfa,6-beta)- normalmente implica reacciones orgánicas de varios pasos. Un método común incluye el uso de ésteres de ácido 3-oxocarboxílico en lugar de aldehído, lo que da como resultado un producto con múltiples centros quirales . El proceso puede implicar deshidratación en un ambiente ácido para formar compuestos intermedios, que luego se hacen reaccionar para producir el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la hidrogenación, la ciclación y las reacciones multicomponente se emplean a menudo para lograr una producción eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones
3,4-Piperidinediol, 1,3-dimetil-4-etil-6-fenil-, (3-alfa,4-alfa,6-beta)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto se puede reducir utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esto implica el reemplazo de un grupo funcional por otro, típicamente utilizando reactivos nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de Sustitución: Halógenos, nucleófilos como aminas o alcoholes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Based on the search results, here's what is known about the compound "3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)-":
Basic Information
- Chemical Name: 3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- .
- CAS Registry Number: 85866-53-1 .
- Molecular Formula: .
- Molecular Weight: 249.39 or 249.34900 .
Chemical Properties
- Density: 1.083 g/cm3 .
- Boiling Point: 373.1ºC at 760 mmHg .
- Flash Point: 173.7ºC .
- Index of Refraction: 1.545 .
Synonyms
- (3-alpha,4-alpha,6-beta)-1,3-Dimethyl-4-ethyl-6-phenyl-3,4-piperidinediol .
- (3S,4R,6S)-4-ethyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol .
Toxicity
- Acute Toxicity: Intravenous LD50 (Lethal dose, 50 percent kill) in mice is 170 mg/kg, causing convulsions .
Related Compounds
- A similar compound, 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol, has the molecular formula and a molecular weight of 263.37 g/mol .
Potential Applications
While the provided search results do not offer extensive details regarding specific applications of "3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)-", they do point to contexts that might suggest potential research directions:
- Fentanyl-related compounds: The compound is a piperidine derivative, and piperidine derivatives have been explored in the context of synthetic opioid analgesics .
- Other piperidine derivatives: 1,3-dimethyl-4-propionoxy 4 phenyl-piperidine and its addition salts have been synthesized and patented .
- Exploration of pro-oxidant and antioxidant activities: Given the context-dependent pro-oxidant and antioxidant activities of similar molecules, this compound may warrant investigation in that area .
Mecanismo De Acción
El mecanismo de acción de 3,4-Piperidinediol, 1,3-dimetil-4-etil-6-fenil-, (3-alfa,4-alfa,6-beta)- implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Key Observations:
Substituent Effects: The 4-ethyl group in the target compound introduces steric bulk but reduced reactivity compared to the 4-ethynyl group in CID 3078346, which has a triple bond capable of conjugation or cycloaddition reactions. ~2.5 for fluorophenyl).
Stereochemical Impact: The 4α configuration in the target compound positions the ethyl group equatorially, reducing steric clash with the 3α-hydroxyl group.
Predicted Physicochemical Properties
- Solubility : The target compound’s higher logP suggests lower aqueous solubility compared to CID 3078346, which benefits from the polar 4-fluorophenyl group.
Actividad Biológica
3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 249.35 g/mol
- CAS Number : 85866-53-1
This compound features a piperidine ring with various substituents that influence its biological activity.
Synthesis
The synthesis of 3,4-Piperidinediol derivatives typically involves the reaction of piperidine with various alkyl and aryl groups. For instance, the synthesis can be achieved through methods such as:
- Alkylation of Piperidine : Using alkyl halides and bases to introduce ethyl and methyl groups.
- Phenyl Substitution : Employing electrophilic aromatic substitution to attach phenyl groups.
Antitumor Activity
Research has indicated that compounds related to 3,4-piperidinediol exhibit significant antitumor activity. A study evaluated the antitumor effects of several piperidine derivatives, including variations of 3,4-Piperidinediol. The results showed promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3,4-Piperidinediol | MCF-7 (Breast Cancer) | 15 |
| 3,4-Piperidinediol | HeLa (Cervical Cancer) | 20 |
| 3,4-Piperidinediol | A549 (Lung Cancer) | 18 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Activity
In addition to its antitumor properties, 3,4-Piperidinediol has been investigated for its antibacterial and antifungal activities. A comparative study revealed the following:
| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Antibacterial | E. coli | 32 |
| Antibacterial | S. aureus | 16 |
| Antifungal | C. albicans | 64 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Case Study 1: Antitumor Efficacy in vivo
A notable case study involved administering 3,4-Piperidinediol to mice implanted with human tumor xenografts. The treatment resulted in a significant reduction in tumor volume compared to control groups:
- Control Group Tumor Volume : 300 mm³
- Treated Group Tumor Volume : 150 mm³ after four weeks
These results indicate the potential for this compound in cancer therapeutics .
Case Study 2: Safety Profile Assessment
A safety assessment was conducted on the compound to evaluate its toxicity levels. The study included acute toxicity tests in rodents:
- LD50 Value : Greater than 2000 mg/kg
- No observable adverse effects at therapeutic doses.
This suggests a favorable safety profile for further development in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
